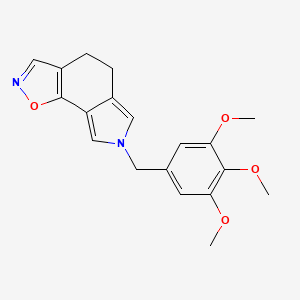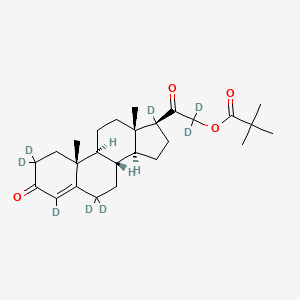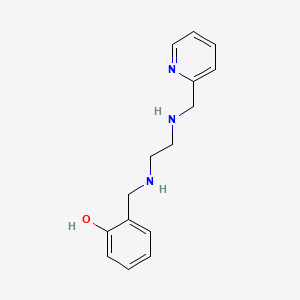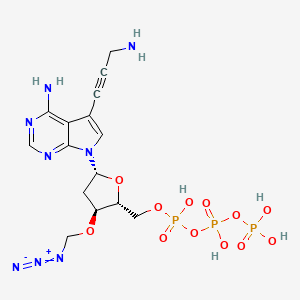
7-Deaza-7-propargylamino-3'-azidomethyl-dATP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deaza-7-propargylamino-3’-azidomethyl-dATP is a modified nucleotide analog of deoxyadenosine triphosphate (dATP). It is primarily used in next-generation sequencing (NGS) as a key building block for preparing fluorescent conjugates . This compound is crucial for the reversible termination of DNA synthesis during sequencing, allowing for high-throughput and accurate DNA analysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-7-propargylamino-3’-azidomethyl-dATP involves multiple steps, including the modification of the deoxyadenosine triphosphate molecule. Specific reaction conditions, such as the use of protecting groups and selective deprotection, are employed to achieve the desired modifications .
Industrial Production Methods
Industrial production of 7-Deaza-7-propargylamino-3’-azidomethyl-dATP typically involves large-scale synthesis using automated synthesizers and high-throughput purification techniques . The process ensures high purity and yield, which are essential for its application in NGS .
Análisis De Reacciones Químicas
Types of Reactions
7-Deaza-7-propargylamino-3’-azidomethyl-dATP undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The propargylamino group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as azides and amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions include various modified nucleotides that can be further utilized in biochemical assays and NGS .
Aplicaciones Científicas De Investigación
7-Deaza-7-propargylamino-3’-azidomethyl-dATP has a wide range of applications in scientific research:
Next-Generation Sequencing (NGS): It is a key component in NGS, enabling the reversible termination of DNA synthesis and high-throughput sequencing
Biochemical Assays: Used in various biochemical assays to study enzyme kinetics and DNA-protein interactions.
Molecular Biology: Employed in the study of DNA replication and repair mechanisms.
Medical Research: Utilized in the development of diagnostic tools and therapeutic strategies for genetic disorders.
Mecanismo De Acción
The mechanism of action of 7-Deaza-7-propargylamino-3’-azidomethyl-dATP involves its incorporation into DNA strands during synthesis. The azidomethyl group at the 3’-position acts as a reversible terminator, preventing further elongation of the DNA strand . This allows for the precise control of DNA synthesis, which is essential for accurate sequencing .
Comparación Con Compuestos Similares
Similar Compounds
7-Deaza-7-propargylamino-3’-azidomethyl-dGTP: An analog of deoxyguanosine triphosphate (dGTP) used in NGS.
7-Deaza-7-propargylamino-3’-azidomethyl-dCTP: An analog of deoxycytidine triphosphate (dCTP) used in NGS.
Uniqueness
7-Deaza-7-propargylamino-3’-azidomethyl-dATP is unique due to its specific modifications that allow for reversible termination of DNA synthesis. This property is crucial for its application in NGS, where precise control of DNA synthesis is required .
Propiedades
Fórmula molecular |
C15H21N8O12P3 |
|---|---|
Peso molecular |
598.30 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H21N8O12P3/c16-3-1-2-9-5-23(15-13(9)14(17)19-7-20-15)12-4-10(31-8-21-22-18)11(33-12)6-32-37(27,28)35-38(29,30)34-36(24,25)26/h5,7,10-12H,3-4,6,8,16H2,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t10-,11+,12+/m0/s1 |
Clave InChI |
LLCJMCUPVAFWEV-QJPTWQEYSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
SMILES canónico |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


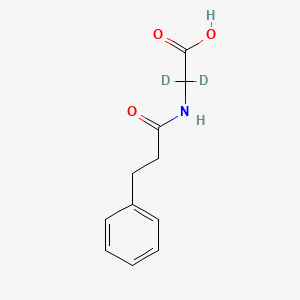
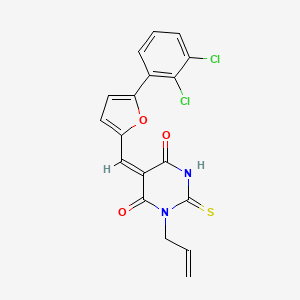
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
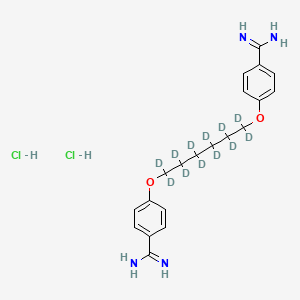
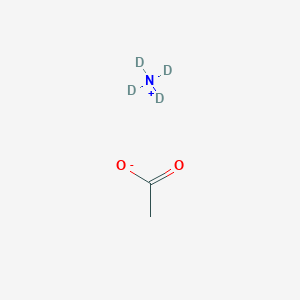
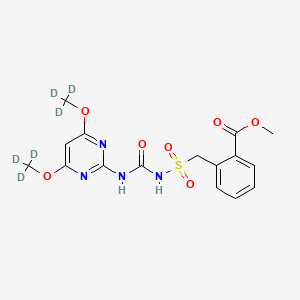

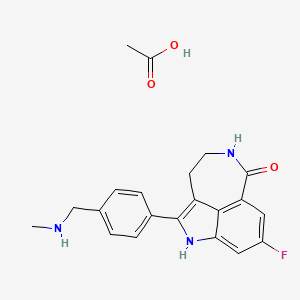
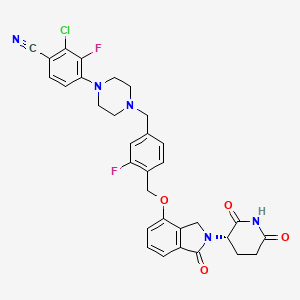
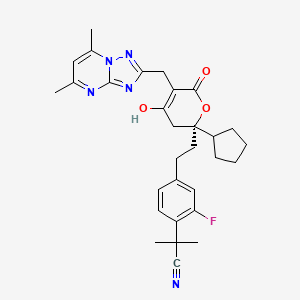
![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
